molecular formula C29H26N4O3S B2897752 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536708-21-1

2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2897752
CAS No.: 536708-21-1
M. Wt: 510.61
InChI Key: KKZFDTCPDOIYJF-UHFFFAOYSA-N
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Description

2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound with unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step process:

  • Formation of 3,4-dihydroquinoline: : The starting material, 3,4-dihydroquinoline, is synthesized through a reduction reaction of quinoline using a suitable reducing agent like lithium aluminum hydride.

  • Introduction of the 2-oxoethyl group: : This step involves the acylation of 3,4-dihydroquinoline with an appropriate acyl chloride, under basic conditions to introduce the 2-oxoethyl group.

  • Thiolation: : The next step involves the nucleophilic substitution reaction where the thiol group is introduced by reacting with an appropriate thiol compound.

  • Cyclization to form pyrimido[5,4-b]indol-4(5H)-one: : This critical step involves the cyclization of the intermediate product with ethoxyphenyl isocyanate under high temperature and catalytic conditions.

Industrial Production Methods

Industrial production often requires optimization of these synthetic steps for scalability and efficiency, involving:

  • High-pressure reactors to maintain reaction conditions.

  • Automated sequential addition of reagents.

  • Continuous monitoring and purification using HPLC and GC-MS.

Chemical Reactions Analysis

Types of Reactions

This compound is versatile and can undergo:

  • Oxidation: : Using strong oxidizing agents like hydrogen peroxide.

  • Reduction: : Using mild reducing agents such as sodium borohydride.

  • Substitution: : Halogenation or nitration under acidic or basic conditions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, dichloromethane, room temperature.

  • Reduction: : Sodium borohydride, methanol, ice bath.

  • Substitution: : Sulfuric acid for nitration; thionyl chloride for chlorination.

Major Products

  • Oxidation: : Corresponding sulfoxides or sulfones.

  • Reduction: : Reduced amine derivatives.

  • Substitution: : Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

  • Used as a building block in the synthesis of complex organic molecules.

  • Investigated in the development of new polymer materials.

Biology

  • Potential bioactive compound in enzyme inhibition studies.

  • Used in biochemical assays to study cellular mechanisms.

Medicine

  • Explored for its anti-inflammatory and anticancer properties.

  • Potential therapeutic agent in neurodegenerative diseases due to its structural analogs with known bioactivity.

Industry

  • Utilized in the design of advanced materials for electronics.

  • Incorporated in the synthesis of specialty chemicals and dyes.

Mechanism of Action

The mechanism of action for this compound, especially in biological systems, involves:

  • Binding to specific molecular targets, like enzymes or receptors.

  • Inhibition or modulation of enzyme activity, altering cellular pathways.

  • Interaction with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-hydroxyethyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

  • 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-chloroethyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Uniqueness

This compound stands out due to:

  • Its unique combination of functional groups offering diverse chemical reactivity.

  • Its potential in multiple fields ranging from medicinal chemistry to industrial applications.

  • The balance of lipophilic and hydrophilic regions, which could enhance its bioavailability and solubility in biological systems.

Properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(4-ethoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O3S/c1-2-36-21-15-13-20(14-16-21)33-28(35)27-26(22-10-4-5-11-23(22)30-27)31-29(33)37-18-25(34)32-17-7-9-19-8-3-6-12-24(19)32/h3-6,8,10-16,30H,2,7,9,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZFDTCPDOIYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCCC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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